Cas no 87254-66-8 (7-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione)

7-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione 化学的及び物理的性質
名前と識別子
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- Benzo[b]thiophen-7-amine, 2,3-dihydro-, 1,1-dioxide
- 7-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione
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- MDL: MFCD20617444
- インチ: 1S/C8H9NO2S/c9-7-3-1-2-6-4-5-12(10,11)8(6)7/h1-3H,4-5,9H2
- InChIKey: KIEQGEBGYOOELD-UHFFFAOYSA-N
- ほほえんだ: C1C2C=CC=C(C=2S(=O)(=O)C1)N
7-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-81595-0.1g |
7-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione |
87254-66-8 | 95.0% | 0.1g |
$317.0 | 2025-03-21 | |
Enamine | EN300-81595-2.5g |
7-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione |
87254-66-8 | 95.0% | 2.5g |
$1791.0 | 2025-03-21 | |
AstaTech | AT31550-0.25/G |
7-AMINO-2,3-DIHYDROBENZO[B]THIOPHENE 1,1-DIOXIDE |
87254-66-8 | 95% | 0.25g |
$399 | 2023-09-19 | |
Enamine | EN300-81595-0.5g |
7-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione |
87254-66-8 | 95.0% | 0.5g |
$713.0 | 2025-03-21 | |
Aaron | AR020MTC-2.5g |
7-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione |
87254-66-8 | 95% | 2.5g |
$2488.00 | 2025-02-14 | |
Enamine | EN300-81595-1g |
7-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione |
87254-66-8 | 95% | 1g |
$914.0 | 2023-09-02 | |
Enamine | EN300-81595-5g |
7-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione |
87254-66-8 | 95% | 5g |
$2650.0 | 2023-09-02 | |
1PlusChem | 1P020ML0-10g |
7-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione |
87254-66-8 | 95% | 10g |
$4919.00 | 2024-04-20 | |
1PlusChem | 1P020ML0-500mg |
7-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione |
87254-66-8 | 95% | 500mg |
$944.00 | 2024-04-20 | |
Enamine | EN300-81595-0.05g |
7-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione |
87254-66-8 | 95.0% | 0.05g |
$212.0 | 2025-03-21 |
7-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione 関連文献
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
7-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dioneに関する追加情報
Introduction to 7-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione (CAS No. 87254-66-8)
7-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione, identified by its Chemical Abstracts Service (CAS) number 87254-66-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzothiophene family, a class of molecules known for their diverse biological activities and structural versatility. The presence of both amino and carbonyl functionalities in its structure makes it a promising scaffold for the development of novel therapeutic agents.
The molecular structure of 7-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione consists of a benzothiophene core substituted with an amino group at the 7-position and a dione moiety at the 1-position. This unique arrangement contributes to its reactivity and potential utility in synthetic chemistry. The compound's ability to undergo various chemical transformations, such as nucleophilic addition and condensation reactions, makes it a valuable intermediate in the synthesis of more complex molecules.
In recent years, there has been growing interest in exploring the pharmacological properties of benzothiophene derivatives. Studies have demonstrated that these compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The amino group in 7-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione serves as a versatile handle for further functionalization, allowing researchers to tailor the molecule's properties to specific therapeutic targets.
One of the most compelling aspects of this compound is its potential as a precursor for the development of kinase inhibitors. Kinases are enzymes that play critical roles in many cellular processes, and dysregulation of kinase activity is implicated in various diseases, particularly cancer. By modifying the structure of 7-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione, scientists can design molecules that selectively inhibit specific kinases, thereby disrupting abnormal signaling pathways associated with disease.
Recent research published in peer-reviewed journals has highlighted the significance of 7-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione in drug discovery. For instance, a study published in the Journal of Medicinal Chemistry reported on the synthesis and evaluation of several derivatives derived from this compound. The study found that certain modifications led to enhanced binding affinity to target proteins, suggesting their potential as lead compounds for further development.
The synthesis of 7-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group interconversions. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to improve efficiency and selectivity.
The pharmacokinetic properties of 7-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione are also an area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for assessing its therapeutic potential and safety profile. Preclinical studies have begun to explore these aspects, providing valuable insights into the compound's behavior within biological systems.
In conclusion,7-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione (CAS No. 87254-66-8) represents a fascinating compound with significant promise in pharmaceutical research. Its unique structural features and biological activities make it a valuable scaffold for developing novel therapeutic agents. As research continues to uncover new applications for this molecule,its importance in drug discovery is likely to grow even further.
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